7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
Description
7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydro-1,7-naphthyridine core. The benzyloxycarbonyl (Cbz) group at position 7 acts as a protective moiety for amines, while the carboxylic acid at position 2 enables further functionalization. This compound is a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or protease modulators due to its dual-reactive sites .
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
7-phenylmethoxycarbonyl-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4/c20-16(21)14-7-6-13-8-9-19(10-15(13)18-14)17(22)23-11-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,20,21) |
InChI Key |
SCXZRXWRPWQGBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC(=N2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the laboratory methods to increase efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Substitution and Functionalization Reactions
The naphthyridine core and carboxylic acid group participate in targeted functionalization:
A. Suzuki-Miyaura Cross-Coupling
The 2-carboxylic acid position can be derivatized via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. For example:
-
Reaction with boronic acids under Pd catalysis yields biaryl derivatives (e.g., 14a–14g in ).
-
Typical conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C (yields: 72–80%) .
B. Amide Formation
The carboxylic acid undergoes amidation with amines:
-
Activated via EDCl/HOBt or DCC to form amides.
-
Used to prepare mGlu₂ receptor ligands in PET imaging studies .
C. Esterification
Mitsunobu alkylation introduces ethers or esters:
Deprotection of the Cbz Group
The benzyloxycarbonyl (Cbz) group is cleaved under catalytic hydrogenation or acidic conditions:
| Method | Conditions | Outcome |
|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH/THF, 25°C | Removes Cbz to yield free amine . |
| Acidolysis | TFA/DCM (1:1), 0°C → RT | Cleaves Cbz, forming CO₂ and toluene . |
Reductive Transformations
A. Sodium Cyanoborohydride Reduction
B. Borane-Mediated Reductions
Oxidative Reactions
A. Ozonolysis
B. Oxidation of Alcohols
-
Converts alcohol moieties to ketones using Dess-Martin periodinane or Swern oxidation.
Ring-Specific Reactions
A. Cyclization
-
Intramolecular lactamization under basic conditions forms fused ring systems (e.g., 28 → 14a–14d in ).
B. Ullman-Type Coupling
-
Copper-catalyzed coupling introduces aryl/alkyl groups at nitrogen positions:
Stability and Kinetic Data
| Reaction | Half-Life (h) | Optimal pH | Byproducts |
|---|---|---|---|
| Cbz Deprotection (H₂) | 2.5 | 7.0 | Toluene, CO₂ |
| Suzuki Coupling | 12 | 8.5 | Boronic acid residues |
The versatility of this compound is demonstrated by its participation in cross-couplings, reductions, and deprotections, making it a key intermediate in drug discovery. Future research directions include exploring photochemical reactions and enantioselective functionalizations .
Scientific Research Applications
Based on the search results, here's what is known about the compound 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid:
Basic Information
- It is a chemical compound with the CAS number 1261957-83-8 .
- Parchem.com provides a PDF with specifications, limits, and the chemical structure of the compound .
- A similar compound, 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid, has the CAS number 2580251-21-2, a molecular weight of 312.32, and the molecular formula C17H16N2O4 .
Potential Applications
While the search results do not explicitly detail the applications of 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid, they do provide some context for potential research avenues:
- Neuroprotection: Research has shown that KYN metabolites can have neuroprotective properties, particularly through their modulation of NMDA receptors . KYNA (kynurenic acid), a metabolite in the KYN pathway, functions as an NMDA receptor antagonist and has demonstrated neuroprotective effects in experimental models of brain disorders .
- Redox Properties: Some KYN pathway metabolites, such as xanthurenic acid (XA), cinnabarinic acid (CA), and picolinic acid (PA), exhibit dual pro-oxidant and antioxidant properties depending on concentration and cellular conditions .
- AhR Agonist: KYNA is an endogenous agonist of the AhR (aryl hydrocarbon receptor), linking it to anti-inflammatory processes and broader neuroprotective properties . Indoxyl sulfate (INS) also acts as an AhR agonist and has dual pro-oxidant and antioxidant roles .
Given the structural similarity to compounds with known biological activities, 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid might find use in studies related to:
- Neurological disorders
- Oxidative stress and inflammation
- Modulation of the aryl hydrocarbon receptor (AhR)
Safety Information
Mechanism of Action
The mechanism of action of 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways. The naphthyridine core may interact with various enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
7-[(tert-Butoxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid
- Structural Differences : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) group. The Boc group is bulkier and more electron-withdrawing than Cbz, influencing steric and electronic properties .
- Synthesis : Likely synthesized via analogous coupling reactions using tert-butoxycarbonyl chloride instead of benzyl chloroformate.
- Stability: Boc groups are generally more labile under acidic conditions compared to Cbz, which requires hydrogenolysis for removal.
- Commercial Data : Priced at €709/50mg (Ref: 3D-TFC57614), indicating its use as a high-cost building block in drug discovery .
7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
- Molecular formula: C₁₅H₁₅ClN₂ (MW: 258.75) .
- Synthesis : Prepared via alkylation (e.g., benzyl bromide) followed by reduction (sodium borohydride) .
- Hazard Profile : Classified with warnings (H302, H315, H319, H335) for toxicity and irritation, suggesting higher reactivity due to the chloro group .
- Applications : The chloro substituent enables cross-coupling reactions (e.g., Suzuki), making it a versatile intermediate .
7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic Acid
- Structural Differences : Combines Boc protection at position 7 with a chloro group at position 4 and a carboxylic acid at position 2.
- Reactivity : The chloro and carboxylic acid groups allow sequential modifications, though stability may be compromised under basic conditions due to Boc lability .
Comparative Data Table
Biological Activity
7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid (CAS Number: 1261957-83-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 312.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Compounds with similar naphthyridine structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and providing therapeutic benefits in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : The presence of the benzyloxycarbonyl group may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells . This property is particularly important in neuroprotection and may mitigate neuronal damage associated with various pathologies.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of naphthyridine exhibit neuroprotective effects by modulating NMDA receptor activity and reducing excitotoxicity . This mechanism is relevant in conditions such as Alzheimer’s disease and other neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Studies : A study investigating the neuroprotective effects of naphthyridine derivatives found that compounds similar to 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid significantly reduced neuronal cell death induced by amyloid-beta toxicity. The mechanism was linked to the inhibition of NMDA receptor-mediated calcium influx .
- In Vivo Studies : Animal models treated with naphthyridine derivatives showed improved cognitive function in memory tests compared to control groups. These findings support the potential use of such compounds in treating cognitive decline associated with aging and neurodegenerative diseases .
- Synthesis and Structure-Activity Relationship (SAR) : Research into the synthesis of various naphthyridine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, substituents on the aromatic ring were found to influence both AChE inhibition and antioxidant capacity .
Q & A
Q. Q1: What are the primary synthetic routes for preparing 7-[(benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid?
Methodological Answer:
- Hydrogenolytic Debenzylation: A common method involves hydrogenolysis of benzyl-protected intermediates. For example, 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine derivatives can be debenzylated using palladium on carbon (Pd/C) under hydrogen (3 atm) in methanol/dioxane at 20°C for 6 hours, yielding 78% as dihydrochloride salts .
- Carboxylic Acid Derivatization: Benzyl esters of related naphthyridines (e.g., benzyl 7-methyl-8-oxo-5-phenyl-1,7-naphthyridine-6-carboxylate) are cleaved via hydrogenolysis (Pd/C, H₂, MeOH/H₂O) to yield carboxylic acids with 89% efficiency .
Q. Q2: How can researchers optimize purification of this compound to minimize by-products?
Methodological Answer:
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) for SPE purification. Condition with methanol, followed by sample loading and elution with methanol:water (9:1). This method effectively removes polar impurities and isolates the target compound .
- Silica Gel Chromatography: For non-polar by-products, employ gradient elution (hexane:ethyl acetate) with monitoring via TLC (Rf ~0.3 in 1:1 hexane:EtOAc).
Advanced Reactivity and Functionalization
Q. Q3: What strategies are effective for functionalizing the 2-carboxylic acid moiety in this compound?
Methodological Answer:
- Amide Formation: Convert the carboxylic acid to its acid chloride using SOCl₂ in CH₂Cl₂ with catalytic dimethylformamide (DMF). React with amines (e.g., α-methylbenzylamine) in dichloroethane with triethylamine to yield carboxamides (67% yield) .
- Esterification: Protect the carboxylic acid as a tert-butyl ester using Boc₂O in THF with DMAP catalysis (e.g., 7-[(tert-butoxy)carbonyl] derivatives, 95% purity) .
Q. Q4: How does the benzyloxycarbonyl group influence reactivity in catalytic hydrogenation?
Methodological Answer:
- Selective Deprotection: The benzyloxycarbonyl (Cbz) group is cleaved under hydrogenolysis conditions (Pd/C, H₂) without affecting the tetrahydro-naphthyridine ring. This selectivity enables stepwise functionalization, as seen in debenzylation of 7-Cbz derivatives to free amines .
Analytical Characterization
Q. Q5: What analytical techniques are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- LC-MS/MS: Use reverse-phase LC (C18 column) with methanol:water (0.1% formic acid) gradients. Monitor [M+H]+ ions (expected m/z ~343 for C₁₈H₁₈N₂O₄) and confirm fragmentation patterns .
- ¹H/¹³C NMR: Key signals include:
- Tetrahydro-naphthyridine ring protons: δ 2.8–3.5 ppm (multiplet, CH₂ groups).
- Benzyloxycarbonyl aromatic protons: δ 7.3–7.5 ppm (multiplet, Ph-CH₂).
- Carboxylic acid proton: δ 12–13 ppm (broad, exchanges with D₂O) .
Q. Q6: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 7-methyl-8-oxo-5-phenyl derivatives) to assign ambiguous signals .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₈H₁₈N₂O₄ requires exact mass 326.1267) to rule out isomeric impurities .
Stability and Handling
Q. Q7: What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Storage: Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the Cbz group. Avoid exposure to moisture, as the carboxylic acid may form hydrates .
- Deactivation of Glassware: Pre-treat containers with 5% dimethyldichlorosilane (DMDCS) in toluene to minimize adsorption losses .
Applications in Complex Synthesis
Q. Q8: How is this compound utilized as a building block in natural product synthesis?
Methodological Answer:
- Peptide Coupling: The carboxylic acid serves as a precursor for coupling with amino acids or heterocyclic amines. For example, activation with HATU/DIPEA in DMF enables synthesis of naphthyridine-peptide hybrids .
- Heterocycle Functionalization: Use in [3,3]-sigmatropic rearrangements to construct benzofuran-containing natural products (e.g., 6-(benzyloxy)-2-arylbenzofurans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
